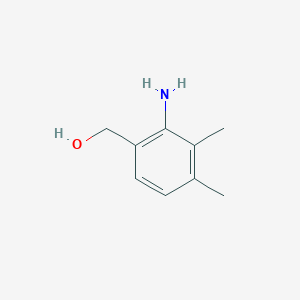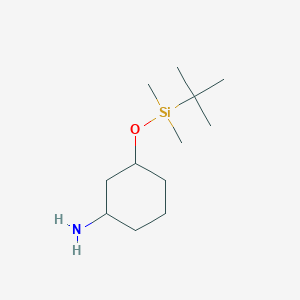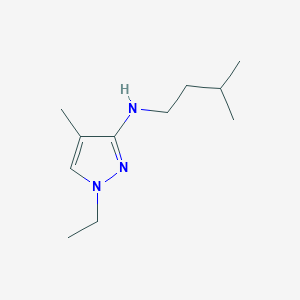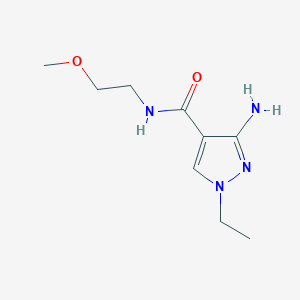
2-Amino-3,4-dimethylbenzyl Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3,4-dimethylbenzyl Alcohol is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups and an amino group
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-3,4-dimethylbenzyl Alcohol can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 2-nitro-3,4-dimethylbenzyl alcohol using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.
Reductive Amination: Another method is the reductive amination of 3,4-dimethylbenzaldehyde with ammonia or an amine, followed by reduction with a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis.
化学反应分析
Types of Reactions
2-Amino-3,4-dimethylbenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 2-amino-3,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides, or other electrophiles.
Major Products
Oxidation: 2-Amino-3,4-dimethylbenzaldehyde, 2-Amino-3,4-dimethylbenzoic acid.
Reduction: 2-Amino-3,4-dimethylbenzylamine.
Substitution: Various amides and sulfonamides.
科学研究应用
2-Amino-3,4-dimethylbenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-3,4-dimethylbenzyl Alcohol involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-3,4-dimethylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
2-Amino-3,4-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
2-Amino-3,4-dimethylbenzylamine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness
2-Amino-3,4-dimethylbenzyl Alcohol is unique due to the presence of both an amino group and an alcohol group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
(2-amino-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5,10H2,1-2H3 |
InChI 键 |
YBMWGIBFSWRRBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CO)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)

![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)
![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)

![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734248.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734255.png)
